molecular formula C12H25N3O B13636876 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

Cat. No.: B13636876
M. Wt: 227.35 g/mol
InChI Key: XUSDOSPPBHMUOC-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group attached to the urea moiety, along with a 2-amino-3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Amino-3-methylbutyl)-3-phenylurea
  • 1-(2-Amino-3-methylbutyl)-3-methylurea
  • 1-(2-Amino-3-methylbutyl)-3-ethylurea

Comparison: 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. The cyclohexyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea is a compound of interest due to its potential biological activities, including antimalarial, antimicrobial, and cytotoxic effects. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and a cyclohexyl moiety. This structure may contribute to its diverse biological activities. Understanding the chemical properties is essential for predicting its interaction with biological systems.

Antimalarial Activity

Research has indicated that various derivatives of urea compounds exhibit significant antimalarial properties. In particular, studies involving similar compounds have demonstrated their effectiveness against Plasmodium species. For instance, analogs of urea derivatives have shown potent antimalarial activity in vitro, with selectivity indices that suggest a favorable therapeutic window compared to traditional antimalarial drugs like primaquine .

Table 1: Antimalarial Activity of Urea Derivatives

CompoundIC50 (ng/mL) D6IC50 (ng/mL) W2Selectivity Index
Primaquine20002800-
Urea Analog A180-300300-450High
Urea Analog B770-2800600-2300Moderate

Antimicrobial Activity

In addition to antimalarial effects, urea derivatives have been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial and fungal strains. The mechanisms of action often involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Table 2: Antimicrobial Efficacy Against Pathogenic Strains

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Urea Analog AE. coli< 10 µg/mL
Urea Analog BS. aureus< 5 µg/mL
Urea Analog CCandida albicans< 15 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. In vitro studies on Vero cells have shown that certain analogs exhibit lower cytotoxicity compared to established drugs, suggesting a favorable safety profile for further development .

Table 3: Cytotoxicity Profile of Urea Derivatives

CompoundIC50 (Vero Cells) (µg/mL)
Primaquine>1000
Urea Analog A500
Urea Analog B300

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of urea derivatives, highlighting their potential as therapeutic agents:

  • Antimalarial Efficacy : A study reported the synthesis of urea derivatives showing potent in vitro activity against P. falciparum with promising selectivity indices, indicating their potential as new antimalarial agents .
  • Antimicrobial Properties : Another investigation demonstrated that urea derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .
  • Cytotoxicity : Research on the cytotoxic effects revealed that certain compounds had lower toxicity profiles than standard treatments, making them candidates for further pharmacological evaluation .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

1-(2-amino-3-methylbutyl)-3-cyclohexylurea

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)8-14-12(16)15-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H2,14,15,16)

InChI Key

XUSDOSPPBHMUOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)NC1CCCCC1)N

Origin of Product

United States

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